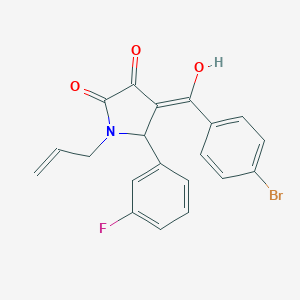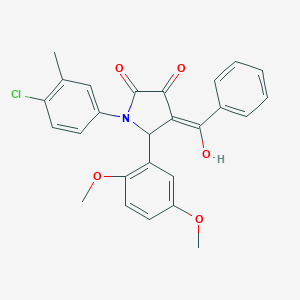
1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as ABF-001, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. ABF-001 belongs to the class of pyrrolone derivatives and has been shown to exhibit potent biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one induces apoptosis in cancer cells by activating the caspase pathway. 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. The inhibition of the proteasome by 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one results in the accumulation of misfolded proteins, leading to cell death.
Biochemical and Physiological Effects:
1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit potent biological activities, including anti-cancer and anti-inflammatory activities. 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to exhibit neuroprotective activity by inhibiting the production of reactive oxygen species. Moreover, 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-microbial activity by inhibiting the growth of various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex process that requires expertise in organic synthesis. Moreover, 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a relatively new compound, and its biological activities are not fully understood. Therefore, further studies are needed to elucidate the mechanism of action and potential applications of 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. However, 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has shown promising results in preclinical studies, and its potential applications in drug discovery and development warrant further investigation.
Direcciones Futuras
The potential applications of 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in drug discovery and development are vast. Further studies are needed to elucidate the mechanism of action and potential applications of 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. Moreover, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in vivo. The development of novel derivatives of 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one with improved biological activities is also an area of future research. Overall, 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has shown promising results in preclinical studies, and its potential applications in drug discovery and development warrant further investigation.
Métodos De Síntesis
The synthesis of 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex process that involves several steps. The first step involves the reaction of 4-bromobenzoyl chloride with a primary amine to form an amide intermediate. The intermediate is then subjected to a cyclization reaction with an appropriate ketone to form the pyrrolone ring. Finally, the allyl group is introduced by a palladium-catalyzed coupling reaction. The overall synthesis process of 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is challenging and requires expertise in organic synthesis.
Aplicaciones Científicas De Investigación
1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Moreover, 1-allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C20H15BrFNO3 |
|---|---|
Peso molecular |
416.2 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-fluorophenyl)-1-prop-2-enylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H15BrFNO3/c1-2-10-23-17(13-4-3-5-15(22)11-13)16(19(25)20(23)26)18(24)12-6-8-14(21)9-7-12/h2-9,11,17,24H,1,10H2/b18-16- |
Clave InChI |
DWISLYNNRPDGGK-VLGSPTGOSA-N |
SMILES isomérico |
C=CCN1C(/C(=C(\C2=CC=C(C=C2)Br)/O)/C(=O)C1=O)C3=CC(=CC=C3)F |
SMILES |
C=CCN1C(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C1=O)C3=CC(=CC=C3)F |
SMILES canónico |
C=CCN1C(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C1=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)
![ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282180.png)
![ethyl 4-(4-(2-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282181.png)
![ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282182.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282183.png)
![ethyl 4-(3,4-bis(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282185.png)
![ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282186.png)
![4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282187.png)


![methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282193.png)


